molecular formula C3H5Cl B1220616 1-Chloro-1-propene CAS No. 590-21-6

1-Chloro-1-propene

Cat. No.: B1220616
CAS No.: 590-21-6
M. Wt: 76.52 g/mol
InChI Key: OWXJKYNZGFSVRC-UHFFFAOYSA-N
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Preparation Methods

1-Chloro-1-propene can be synthesized through several methods:

    Addition of Hydrogen Chloride to Propene: This method involves the addition of hydrogen chloride to propene in the presence of a peroxide catalyst.

    Dehydrochlorination of 1,2-Dichloropropane: This method involves the dehydrochlorination of 1,2-dichloropropane using a strong base such as potassium hydroxide.

Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high product purity .

Chemical Reactions Analysis

1-Chloro-1-propene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen chloride, bromine, and potassium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-chloro-1-propene involves its reactivity as an electrophile due to the presence of the electron-withdrawing chlorine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions .

Properties

CAS No.

590-21-6

Molecular Formula

C3H5Cl

Molecular Weight

76.52 g/mol

IUPAC Name

1-chloroprop-1-ene

InChI

InChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3

InChI Key

OWXJKYNZGFSVRC-UHFFFAOYSA-N

SMILES

CC=CCl

Canonical SMILES

CC=CCl

boiling_point

35-36 °C

Color/Form

Liquid /cis and trans isomers/

density

0.9 (WATER= 1)

flash_point

less than 21 °F (NFPA, 2010)
Flash point > -6 °C
greater than 21 °F (greater than -6 °C) (Closed cup)

Key on ui other cas no.

590-21-6

physical_description

1-chloropropylene is a colorless liquid with disagreeable odor.
Colorless liquid with a disagreeable odor;  [CAMEO]

Pictograms

Flammable; Irritant

solubility

Sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/
Insol in water /cis and trans isomers/

vapor_pressure

507.0 [mmHg]
507 mm Hg at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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